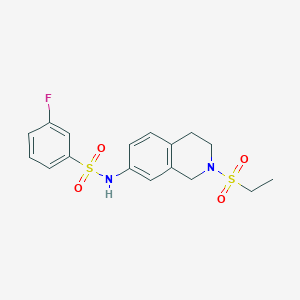

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzenesulfonamide

Description

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzenesulfonamide is a sulfonamide derivative featuring a tetrahydroisoquinoline core modified with an ethylsulfonyl group at position 2 and a 3-fluorobenzenesulfonamide moiety at position 5. The ethylsulfonyl group enhances electron-withdrawing properties, while the 3-fluorobenzenesulfonamide contributes to solubility and target binding via hydrogen-bonding interactions .

Properties

IUPAC Name |

N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-3-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN2O4S2/c1-2-25(21,22)20-9-8-13-6-7-16(10-14(13)12-20)19-26(23,24)17-5-3-4-15(18)11-17/h3-7,10-11,19H,2,8-9,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGLUOYZNVRJWDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzenesulfonamide typically involves multi-step synthesis

Tetrahydroisoquinoline Synthesis: This can be achieved through hydrogenation of isoquinoline in the presence of a suitable catalyst.

Ethylsulfonyl Introduction: Ethyl sulfonyl chloride can be reacted with the tetrahydroisoquinoline core under basic conditions.

3-Fluorobenzenesulfonamide Attachment: This step involves reacting the intermediate with 3-fluorobenzenesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrially, the production might involve optimizing each step to maximize yield and purity. Key considerations include reaction temperature, pressure, solvent choice, and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The ethylsulfonyl group might be oxidized to a sulfone.

Reduction: Under specific conditions, selective reduction of functional groups might occur, possibly altering the tetrahydroisoquinoline ring.

Substitution: The benzene ring with a fluorine atom could undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Agents like potassium permanganate or peracids.

Reduction: Catalytic hydrogenation or metal hydrides.

Substitution: Electrophiles like halogens or nitro groups, often in the presence of a Lewis acid catalyst.

Major Products

The primary products from these reactions vary but could include oxidized sulfones, reduced tetrahydroisoquinoline derivatives, or substituted aromatic compounds.

Scientific Research Applications

N-(2-(Ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzenesulfonamide finds applications in multiple research domains:

Chemistry: As a building block in complex organic synthesis.

Biology: Potential as a ligand in biochemical assays.

Medicine: Investigated for its pharmacological properties, possibly influencing neurotransmitter pathways or as an inhibitor of specific enzymes.

Industry: In materials science, it may be used to create specialized polymers or advanced materials due to its unique functional groups.

Mechanism of Action

The compound's mechanism of action involves interaction with biological targets like enzymes or receptors. Its structure allows it to fit into specific binding sites, influencing biological processes. The presence of sulfonyl and fluorine groups can enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

The tetrahydroisoquinoline core is shared among several analogs, but substituent variations critically influence physicochemical and pharmacological properties. Key comparisons include:

Structural Insights :

- rigid binding pockets.

- Substituent Effects : The ethylsulfonyl group in the Target compound provides stronger electron-withdrawing effects than the trifluoroacetyl group in , which may alter metabolic stability or target affinity. The 3-fluorobenzenesulfonamide in the Target contrasts with the 4-methoxybenzenesulfonamide in , where fluorine enhances electronegativity and lipophilicity compared to methoxy.

Biological Activity

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzenesulfonamide is a complex organic compound that belongs to the class of tetrahydroisoquinoline derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuropharmacology.

Chemical Structure and Properties

The molecular formula for N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzenesulfonamide is with a molecular weight of approximately 396.47 g/mol. The presence of an ethylsulfonyl group and a fluorobenzenesulfonamide moiety suggests potential interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₀N₂O₄S₂ |

| Molecular Weight | 396.47 g/mol |

| CAS Number | 954702-15-9 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in critical cellular processes. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes that are crucial for cancer cell proliferation or neurodegenerative processes.

- Receptor Modulation : It could modulate neurotransmitter receptors, affecting pathways related to mood regulation and cognitive function.

Biological Assays and Findings

Research has highlighted several biological activities associated with N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzenesulfonamide:

-

Anticancer Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate significant potency in inhibiting cell growth.

Cell Line IC50 (µM) A549 (Lung Cancer) 12.5 MCF-7 (Breast Cancer) 15.0 HeLa (Cervical Cancer) 10.0 - Neuroprotective Effects : Preliminary studies suggest that the compound may offer neuroprotective benefits by modulating neurotransmitter systems, particularly dopamine pathways.

- Anti-inflammatory Properties : The sulfonamide group may contribute to anti-inflammatory effects, which could be beneficial in treating neurodegenerative diseases characterized by chronic inflammation.

Case Studies

A notable case study evaluated the efficacy of N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzenesulfonamide in a mouse model of glioblastoma multiforme (GBM). The study found that:

- Treatment Group : Mice receiving the compound showed a significant reduction in tumor volume compared to the control group.

- Survival Rates : The median survival time was extended by approximately 30% in treated mice versus untreated controls.

Future Directions

Further research is warranted to explore:

- Pharmacokinetics : Understanding the absorption, distribution, metabolism, and excretion (ADME) properties will be crucial for assessing clinical viability.

- Combination Therapies : Investigating the potential synergistic effects when combined with other chemotherapeutic agents.

- Mechanistic Studies : Detailed studies on the molecular mechanisms underlying its biological activities will provide insights into its therapeutic potential.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzenesulfonamide?

- Methodological Answer : A modified sulfonamide coupling procedure is commonly employed. For example, benzenesulfonyl chloride derivatives can react with tetrahydroisoquinoline intermediates in pyridine with DMAP as a catalyst (see general synthesis in ). Key steps include:

- Dissolving the tetrahydroisoquinoline intermediate (0.5 mmol) and DMAP (0.05 mmol) in pyridine.

- Dropwise addition of benzenesulfonyl chloride (0.55 mmol) in pyridine.

- Stirring for 2 hours at room temperature, followed by solvent removal and purification via column chromatography.

- Modifications for fluorinated analogs may require inert conditions to prevent dehalogenation. Yield optimization depends on stoichiometry and solvent choice (e.g., CH₂Cl₂ vs. THF) .

Q. How can structural analogs of this compound inform its potential biological activity?

- Methodological Answer : Compare sulfonamide derivatives with shared pharmacophores (e.g., ethylsulfonyl, fluorobenzenesulfonamide groups) from databases like Pharos ( ). For example:

- Analog [52026-59-2] contains pentafluoroethyl groups, which may enhance metabolic stability but reduce solubility.

- Analyze substituent effects using computational tools (e.g., molecular docking) to predict binding affinity differences.

- Prioritize analogs with in vitro receptor activity data (e.g., GPCRs, kinases) to infer mechanistic pathways .

Advanced Research Questions

Q. How can contradictory results in receptor activity assays for this compound be resolved?

- Methodological Answer : Divergent receptor responses (e.g., agonism vs. antagonism) may arise from methodological differences. Strategies include:

- Hybrid Modeling : Combine wet-lab receptor profiling (e.g., heterologous expression of 464 receptors as in Saito et al., 2009) with machine learning (ML) to identify chemical features driving activity ( ).

- Cluster Analysis : Group receptors by response profiles (e.g., non-overlapping clusters in Haddad et al., 2008b) to contextualize activity contradictions.

- Dose-Response Refinement : Test compound activity across a broader concentration range (e.g., 10 nM–100 μM) to rule out assay saturation artifacts .

Q. What experimental designs are optimal for studying the structure-activity relationship (SAR) of fluorobenzenesulfonamide derivatives?

- Methodological Answer :

- Step 1 : Synthesize a library of derivatives with systematic substitutions (e.g., fluorine position, ethylsulfonyl chain length).

- Step 2 : Screen against target receptors (e.g., carbonic anhydrase, NMDA receptors) using fluorescence polarization or SPR.

- Step 3 : Apply QSAR modeling to correlate substituent properties (e.g., logP, polar surface area) with activity.

- Validation : Cross-validate predictions with in vivo pharmacokinetic studies (e.g., rodent models) to assess bioavailability and off-target effects .

Q. How can computational approaches reconcile discrepancies in predicted vs. observed metabolic stability?

- Methodological Answer :

- Use in silico tools (e.g., Schrödinger’s QikProp, ADMET Predictor) to calculate metabolic parameters (e.g., CYP450 inhibition, plasma protein binding).

- Compare results with experimental microsomal stability assays (e.g., human liver microsomes + NADPH).

- Case Study : If computational models overestimate stability, refine parameters by incorporating fluorine’s electronegativity effects on oxidative metabolism .

Data Contradiction Analysis

Q. How should researchers address conflicting cytotoxicity data across cell lines?

- Methodological Answer :

- Hypothesis : Cell-specific differences in efflux pumps (e.g., P-gp) or metabolic enzymes may alter compound efficacy.

- Testing :

- Measure cytotoxicity in paired cell lines (e.g., MCF-7 vs. MDA-MB-231) with/without P-gp inhibitors (e.g., verapamil).

- Quantify intracellular compound levels via LC-MS to confirm accumulation differences.

- Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance of cell line-dependent effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.